Ethyl 2-ethylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-ethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It is a pyrimidine derivative, characterized by a pyrimidine ring substituted with an ethyl group at the 2-position and an ethyl ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethylpyrimidine-5-carboxylate typically involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-ethylpyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, pyrimidine derivatives are known to interact with enzymes involved in nucleotide synthesis and metabolism. The compound may inhibit or activate these enzymes, leading to various biological effects . Additionally, its structural similarity to other bioactive pyrimidines allows it to participate in similar biochemical pathways .
Comparison with Similar Compounds
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Ethyl 4-aminopyrimidine-5-carboxylate
- Ethyl 2-methylpyrimidine-5-carboxylate
Comparison: Ethyl 2-ethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to ethyl 2,4-dichloropyrimidine-5-carboxylate, it lacks the electron-withdrawing chlorine atoms, resulting in different reactivity profiles. Similarly, the presence of an ethyl group at the 2-position distinguishes it from ethyl 4-aminopyrimidine-5-carboxylate and ethyl 2-methylpyrimidine-5-carboxylate, affecting its steric and electronic properties .
Properties
IUPAC Name |
ethyl 2-ethylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8-10-5-7(6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHABBPHXFNCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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